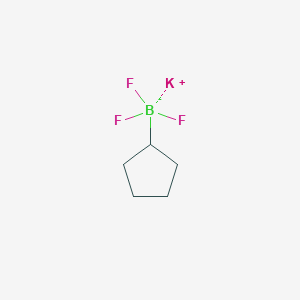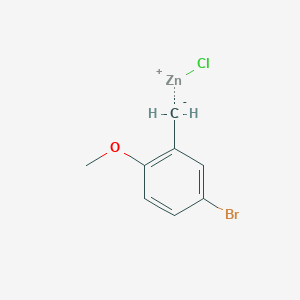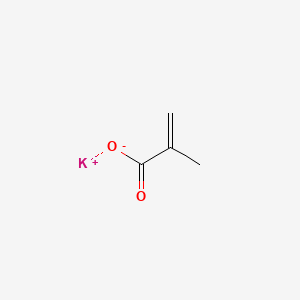
Potassium cyclopentyltrifluoroborate
Overview
Description
Potassium cyclopentyltrifluoroborate (KCPTF) is an organofluorine compound and a potassium salt of cyclopentyltrifluoroborate. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis and has a wide range of applications in scientific research. KCPTF has been used in the synthesis of various compounds, including polymers, pharmaceuticals, and dyes. It is also used in the preparation of aryl fluorides and as an intermediate in the synthesis of organophosphorus compounds.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium cyclopentyltrifluoroborate is widely used in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds and is particularly advantageous because the byproducts generated are relatively benign inorganic salts that can be removed via an aqueous wash .
Alkyl Transfers
Potassium trifluoroborate salts, including Potassium cyclopentyltrifluoroborate, have emerged as convenient, stable reagents for difficult alkyl transfers . They are used to append alkyl groups selectively and conveniently onto appropriate molecular substructures .
Rhodium-Catalyzed Addition Reactions
Potassium organotrifluoroborates, such as Potassium cyclopentyltrifluoroborate, have been used in Rhodium-catalyzed addition reactions . These reactions are useful for the synthesis of complex molecules.
Stability under Harsh Conditions
Potassium cyclopentyltrifluoroborate is stable under harsh reaction conditions . This makes it a valuable reagent in reactions that require strong conditions or have sensitive functional groups.
Compatibility with Various Functional Groups
Potassium cyclopentyltrifluoroborate is compatible with a wide range of functional groups . This compatibility allows it to be used in a variety of chemical reactions without interfering with other functional groups present in the molecule.
Synthesis of Biologically Significant Molecules
The Suzuki-Miyaura reaction, which employs Potassium cyclopentyltrifluoroborate, has been used in the syntheses of various natural products and biologically significant analogues . This highlights its importance in the field of medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Potassium cyclopentyltrifluoroborate is a special class of organoboron reagents . The primary targets of Potassium cyclopentyltrifluoroborate are various organic compounds, particularly heteroaryls . These targets play a crucial role in facilitating a range of chemical reactions.
Mode of Action
Potassium cyclopentyltrifluoroborate interacts with its targets through several mechanisms. It is involved in the direct alkylation of heteroaryls . Additionally, it participates in oxidation reactions via Oxone or copper (II) salts and Dess-Martin periodinane . It also takes part in cross-coupling reactions with aryl chlorides and Suzuki cross-coupling .
Biochemical Pathways
Potassium cyclopentyltrifluoroborate affects several biochemical pathways. Its interaction with heteroaryls can lead to the formation of new carbon-carbon bonds . In the presence of Oxone or copper (II) salts, it can facilitate oxidation reactions . Moreover, it can participate in cross-coupling reactions, leading to the formation of new organic compounds .
Pharmacokinetics
As a solid compound with a melting point of over 300°c , it is likely to have low bioavailability
Result of Action
The molecular and cellular effects of Potassium cyclopentyltrifluoroborate’s action are primarily the formation of new organic compounds. Through its various modes of action, it can facilitate the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of Potassium cyclopentyltrifluoroborate can be influenced by various environmental factors. For instance, it is known to be moisture- and air-stable , which allows it to be used in a variety of conditions. It is also classified as a corrosive hazardous material , indicating that it must be handled with care to ensure safety and maintain its stability.
properties
IUPAC Name |
potassium;cyclopentyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c7-6(8,9)5-3-1-2-4-5;/h5H,1-4H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVSOIJDVXEYST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635703 | |
| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1040745-70-7 | |
| Record name | Potassium cyclopentyl(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium cyclopentyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1592919.png)


![[4-[Bis(2-hydroxy-3-methyl-6-propan-2-ylphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate](/img/structure/B1592923.png)
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![N-methoxy-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B1592925.png)